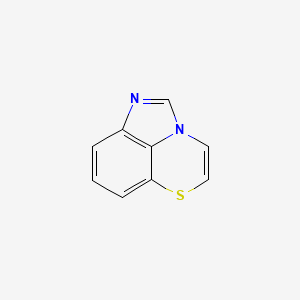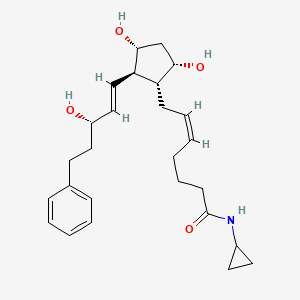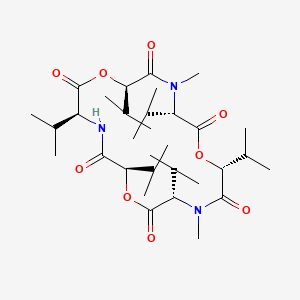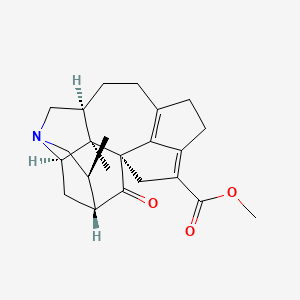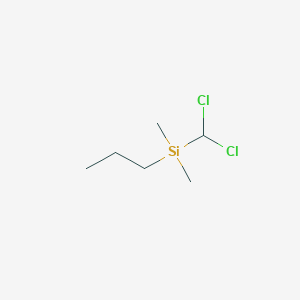
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) typically involves the reaction of 3-buten-2-one with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yield and purity .
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce saturated derivatives .
科学的研究の応用
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Buten-2-one: Lacks the pyrrolidinyl group, making it less complex.
4-(1-Pyrrolidinyl)-2-butanone: Similar structure but different positioning of functional groups.
Uniqueness
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) is unique due to the presence of both butenone and pyrrolidinyl groups, which confer specific chemical properties and reactivity .
特性
CAS番号 |
19352-94-4 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3 |
InChIキー |
PHIOIKOSWSFSHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CN1CCCC1 |
正規SMILES |
CC(=O)C=CN1CCCC1 |
同義語 |
3-Buten-2-one, 4-(1-pyrrolidinyl)- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


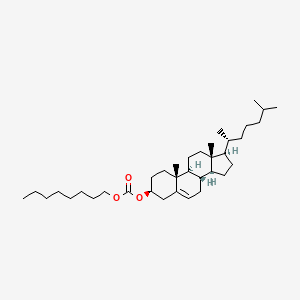
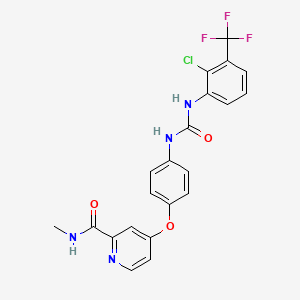
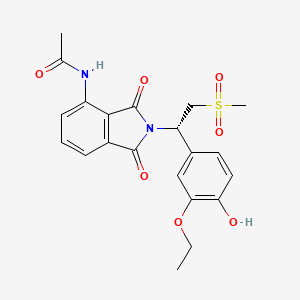
![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)
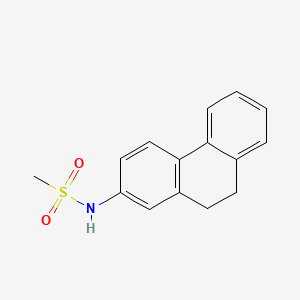
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
